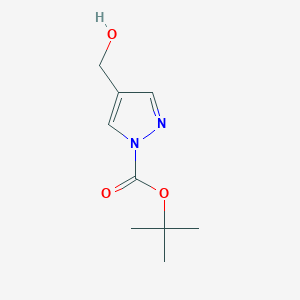

1-Boc-4-(hydroxymethyl)pyrazole

Description

BenchChem offers high-quality 1-Boc-4-(hydroxymethyl)pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(hydroxymethyl)pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPRBVVWJSJWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(hydroxymethyl)pyrazole: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(hydroxymethyl)pyrazole, a key heterocyclic intermediate, has garnered significant attention in the field of medicinal chemistry and organic synthesis. Its unique structural features—a pyrazole core, a strategically placed hydroxymethyl group, and a Boc-protected nitrogen—render it a highly versatile and valuable building block for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The pyrazole scaffold is a cornerstone in numerous approved drugs, and this particular derivative offers a gateway to novel chemical entities with potential applications in treating a range of diseases, including cancer and viral infections.[1][2][3]

Core Properties and Identification

CAS Number: 199003-22-0[4][5][6][7]

Systematic Name: tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate[1]

This compound is characterized by a pyrazole ring substituted with a hydroxymethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms.[1] The Boc group serves to modulate the reactivity of the pyrazole ring during synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization.[6]

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₃ | [7] |

| Molecular Weight | 198.22 g/mol | [6] |

| Appearance | Colorless to yellow sticky oil to semi-solid | [8] |

| Boiling Point | 320.3±34.0 °C (Predicted) | [4] |

| Density | 1.17±0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.82±0.10 (Predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere, light sensitive | [4][5] |

Synthesis and Purification

The synthesis of 1-Boc-4-(hydroxymethyl)pyrazole typically involves the formation of the pyrazole ring followed by the introduction of the Boc protecting group. Common synthetic strategies include the reaction of hydrazine derivatives with appropriate carbonyl compounds.[1]

Illustrative Synthetic Pathway

A common approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For the synthesis of 4-substituted pyrazoles, a key intermediate is often a derivative of malonaldehyde. The subsequent protection of the pyrazole nitrogen with a Boc group is a standard procedure in organic synthesis.

Diagram: General Synthetic Strategy

Caption: General synthetic route to 1-Boc-4-(hydroxymethyl)pyrazole.

Experimental Protocol: Boc Protection of a Substituted Pyrazole

Materials:

-

4-(hydroxymethyl)pyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Water

-

0.5 N HCl

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-(hydroxymethyl)pyrazole in acetonitrile at room temperature, slowly add di-tert-butyl dicarbonate (1.2 equivalents).[10]

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[9]

-

Partition the residue between ethyl acetate and water. Separate the organic layer.[9]

-

Wash the organic layer sequentially with 0.5 N HCl and saturated saline solution.[9]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

Purification

The crude 1-Boc-4-(hydroxymethyl)pyrazole is typically purified by column chromatography on silica gel.[9]

Protocol: Column Chromatography Purification

-

Prepare a silica gel column using a suitable solvent system, such as a hexane/ethyl acetate gradient. A common starting eluent is a 4:1 (v/v) mixture of hexane and ethyl acetate.[9]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the hexane/ethyl acetate mixture, gradually increasing the polarity if necessary.

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and concentrate them under reduced pressure to afford the purified 1-Boc-4-(hydroxymethyl)pyrazole.[9]

Chemical Reactivity and Applications

The synthetic utility of 1-Boc-4-(hydroxymethyl)pyrazole stems from the orthogonal reactivity of its functional groups. The hydroxymethyl group can be readily modified, while the Boc-protected nitrogen remains inert. Subsequent deprotection of the Boc group allows for further reactions at the pyrazole nitrogen.

Diagram: Reactivity and Functionalization Pathways

Caption: Key chemical transformations of 1-Boc-4-(hydroxymethyl)pyrazole.

Key Reactions:

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be partially oxidized to an aldehyde (1-Boc-4-formylpyrazole) or fully oxidized to a carboxylic acid (1-Boc-4-pyrazolecarboxylic acid), both of which are valuable synthetic intermediates.[6]

-

Nucleophilic Substitution: The hydroxymethyl group can undergo nucleophilic substitution to form ethers, esters, and other derivatives.

-

Boc Deprotection: The Boc group can be removed under acidic conditions to yield the free N-H pyrazole, which can then be further functionalized.[6]

Applications in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] 1-Boc-4-(hydroxymethyl)pyrazole serves as a key starting material for the synthesis of a wide range of bioactive molecules.

-

Kinase Inhibitors: The pyrazole moiety is a common feature in many kinase inhibitors. The versatile functional handles of 1-Boc-4-(hydroxymethyl)pyrazole allow for the elaboration of complex structures that can target the ATP-binding site of various kinases.

-

Antiviral Agents: Pyrazole derivatives have shown promise as antiviral agents. The ability to introduce diverse substituents onto the pyrazole core using this building block is advantageous in the search for new antiviral therapies.

-

Bioisosteres: This compound can be utilized as a bioisostere for other functional groups in known bioactive molecules to improve their pharmacokinetic and pharmacodynamic properties.[1]

-

Functional Polymers: The hydroxymethyl group allows for the incorporation of the pyrazole moiety into polymers for applications in drug delivery and material science.[1]

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

1-Boc-4-(hydroxymethyl)pyrazole is a strategically important building block in contemporary organic synthesis and drug discovery. Its well-defined reactivity and versatile functional groups provide a reliable platform for the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the utility of such well-designed synthetic intermediates will undoubtedly play an increasingly crucial role in the development of the next generation of medicines.

References

- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [chemicalbook.com]

- 5. 199003-22-0,1-Boc-4-(hydroxymethyl)pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 7. calpaclab.com [calpaclab.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. arkat-usa.org [arkat-usa.org]

A Technical Guide to 1-Boc-4-(hydroxymethyl)pyrazole: Synthesis, Characterization, and Applications

Executive Summary: 1-Boc-4-(hydroxymethyl)pyrazole, also known as tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure uniquely combines a pyrazole core, a versatile hydroxymethyl functional group, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and key chemical transformations. It is designed for researchers, chemists, and drug development professionals who leverage functionalized heterocycles to construct complex molecular architectures and discover novel therapeutic agents.

Physicochemical and Structural Properties

1-Boc-4-(hydroxymethyl)pyrazole is a stable, often solid or semi-solid compound at room temperature, valued for its dual functionality.[1][2] The Boc group provides stability to the pyrazole ring during synthetic manipulations and prevents unwanted side reactions at the N-1 position, while the hydroxymethyl group at the C-4 position serves as a prime handle for further derivatization.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₃ | [1][4][5] |

| Molecular Weight | 198.22 g/mol | [1][2][3][4] |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate | [1] |

| CAS Number | 199003-22-0 | [1][2][3][5] |

| Appearance | Colorless to yellow sticky oil or semi-solid | [2] |

| Boiling Point | 320.3±34.0 °C (Predicted) | [4] |

| Density | 1.17±0.1 g/cm³ (Predicted) | [4] |

| pKa | 13.82±0.10 (Predicted) | [4] |

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is fundamental to the utility of this reagent. Its primary role is to temporarily render the N-1 position of the pyrazole ring unreactive, thereby directing subsequent reactions to other sites on the molecule, such as the hydroxymethyl group.[3]

Key Advantages of Boc Protection:

-

Directs Reactivity: It ensures that transformations like oxidation or substitution occur at the C-4 position's hydroxymethyl group without interference from the pyrazole nitrogen.

-

Enhances Stability: The Boc group provides steric bulk and electronic stabilization to the pyrazole ring, making it resilient to a variety of reaction conditions.[3]

-

Orthogonal Deprotection: A significant advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid, TFA), which allows for its clean removal without affecting many other functional groups. This deprotection step regenerates the N-H bond, enabling subsequent functionalization at the nitrogen atom.[1][3]

Caption: Boc deprotection workflow under acidic conditions.

Synthesis and Purification Protocol

A common and efficient route to synthesize 1-Boc-4-(hydroxymethyl)pyrazole involves the reduction of its corresponding aldehyde, 1-Boc-4-formylpyrazole. The aldehyde precursor is readily prepared by protecting commercially available 1H-pyrazole-4-carboxaldehyde.

Caption: General synthetic workflow for the target compound.

Step-by-Step Experimental Protocol:

Part A: Synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

-

Reaction Setup: To a solution of 1H-pyrazole-4-carboxaldehyde (1.0 eq) in acetonitrile (MeCN), add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq).[6]

-

Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.05 eq) as a catalyst.

-

Rationale: DMAP is a highly effective nucleophilic catalyst that accelerates the reaction between the pyrazole nitrogen and the electrophilic carbonyl of (Boc)₂O.

-

-

Reaction: Stir the mixture at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with dilute HCl and brine.[6]

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography.[6]

Part B: Synthesis of 1-Boc-4-(hydroxymethyl)pyrazole

-

Reaction Setup: Dissolve the crude tert-butyl 4-formyl-1H-pyrazole-1-carboxylate from Part A in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the Boc protecting group or the pyrazole ring.[3]

-

-

Reaction: Stir the reaction at 0 °C for 1-2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Workup and Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-Boc-4-(hydroxymethyl)pyrazole. Further purification can be achieved via silica gel chromatography if necessary.

Analytical Characterization

Rigorous structural confirmation is essential. The following techniques provide a comprehensive analytical profile.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | ~1.5 ppm (s, 9H): Characteristic singlet for the nine equivalent protons of the Boc group.[3] ~4.5 ppm (d, 2H): Doublet for the methylene (-CH₂OH) protons. ~7.8-8.2 ppm (2s, 2H): Two singlets corresponding to the two distinct protons on the pyrazole ring. |

| IR Spectroscopy | Functional Group ID | 3400-3200 cm⁻¹ (Broad): O-H stretch of the hydroxymethyl group.[3] 1750-1700 cm⁻¹ (Strong): C=O stretch of the Boc carbamate group.[3] |

| HRMS | Formula Confirmation | The experimentally determined mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) will closely match the theoretically calculated value for C₉H₁₄N₂O₃, confirming the elemental composition.[3] |

Chemical Reactivity and Key Transformations

The true synthetic power of 1-Boc-4-(hydroxymethyl)pyrazole lies in the orthogonal reactivity of its functional groups.

Caption: Key chemical transformations of the title compound.

-

Oxidation of the Hydroxymethyl Group: The primary alcohol can be selectively oxidized.

-

To an Aldehyde: Using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields 1-Boc-4-formylpyrazole, a crucial intermediate for forming C-C bonds via reactions like Wittig or aldol condensations.[3]

-

To a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent, convert the hydroxymethyl group into a carboxylic acid, yielding 1-Boc-4-pyrazolecarboxylic acid. This derivative is a precursor for amides, esters, and other acid derivatives.[3]

-

-

Deprotection and N-Functionalization: As previously discussed, the Boc group can be removed under acidic conditions. The resulting free N-H on the pyrazole ring is nucleophilic and can be readily alkylated, arylated, or acylated, providing a straightforward entry into diverse N-1 substituted pyrazole libraries.[1][3]

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory) and Rimonabant (anti-obesity).[7][8] Pyrazole-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][9][10]

1-Boc-4-(hydroxymethyl)pyrazole serves as an ideal starting point for building libraries of novel pyrazole derivatives for high-throughput screening. Its defined points of diversification (the C-4 and N-1 positions) allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.[1][3]

References

- Benchchem. (n.d.). 1-Boc-4-(hydroxymethyl)pyrazole.

- Smolecule. (n.d.). Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0.

- Hohhot Fluoride Chemical. (n.d.). CAS 199003-22-0 | 1-Boc-4-(hydroxymethyl)pyrazole.

- ChemicalBook. (n.d.). 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0.

- ChemicalBook. (n.d.). 1-Boc-4-(hydroxyMethyl)pyrazole Properties.

- ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

- ChemicalBook. (n.d.). tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- Sigma-Aldrich. (n.d.). 1-Boc-pyrazole.

- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

- National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted).

- CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram.

- Merck. (n.d.). tert-Butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate.

- National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 4. 1-Boc-4-(hydroxyMethyl)pyrazole | 199003-22-0 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate: A Comprehensive Technical Guide for Drug Discovery Professionals

This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate. We will dissect its structural characteristics, synthesis protocols, and critical applications in medicinal chemistry, emphasizing the rationale behind experimental choices to provide actionable, field-tested insights.

Introduction: The Strategic Value of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents. Its distinctive electronic configuration, capacity for hydrogen bonding, and metabolic robustness make it a highly desirable component in the design of novel bioactive compounds. The specific molecule, tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate, is a particularly versatile building block. The tert-butoxycarbonyl (Boc) group at the 1-position provides a stable protecting group for one of the pyrazole nitrogens, enabling controlled and regioselective reactions elsewhere on the ring. Concurrently, the hydroxymethyl group at the 4-position offers a reactive handle for a wide range of chemical modifications, such as oxidation, substitution, and esterification. This strategic combination of features makes it a valuable intermediate for constructing diverse chemical libraries aimed at identifying new drug candidates.

Structural Elucidation and Physicochemical Properties

Accurate characterization of tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate is fundamental to its successful application in synthesis. A combination of spectroscopic methods is employed to confirm its structure and purity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H14N2O3 | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 78-82 °C | |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. |

Spectroscopic Analysis:

-

¹H NMR (CDCl₃, 400 MHz): Key signals include two singlets for the pyrazole ring protons (typically around δ 8.0 and 7.8 ppm), a doublet for the methylene protons of the hydroxymethyl group (around δ 4.7 ppm), and a prominent singlet for the nine protons of the tert-butyl group (around δ 1.6 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): Characteristic peaks confirm the carbon framework of the pyrazole ring, the hydroxymethyl group, and the Boc protecting group.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ is observed at m/z 199.1, confirming the molecular weight.

This suite of spectroscopic data provides an unambiguous structural fingerprint for the molecule, ensuring its identity and quality for use in subsequent synthetic steps.

Synthesis and Mechanistic Rationale

The preparation of tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate is typically accomplished via a multi-step pathway that is both efficient and scalable, beginning from readily available starting materials like pyrazole-4-carboxylic acid.

Synthetic Workflow

The synthetic route can be conceptually broken down into three primary stages: 1) Protection of the pyrazole nitrogen with a Boc group, 2) Esterification of the carboxylic acid, and 3) Reduction of the resulting ester to the target primary alcohol.

Caption: Synthetic pathway for tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate.

Detailed Experimental Protocol

Step 1: Boc Protection of Pyrazole-4-carboxylic acid

-

Causality: The Boc protecting group is installed to prevent unwanted side reactions at the pyrazole nitrogen in the subsequent steps. A base, such as triethylamine, is used to deprotonate the pyrazole, enhancing its nucleophilicity towards di-tert-butyl dicarbonate ((Boc)₂O).

-

Procedure:

-

Dissolve pyrazole-4-carboxylic acid in a suitable aprotic solvent like tetrahydrofuran (THF).

-

Add a base (e.g., triethylamine, 1.1 equivalents).

-

Cool the mixture to 0 °C and slowly add di-tert-butyl dicarbonate (1.1 equivalents).

-

Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

-

Work up the reaction and purify the product, typically by column chromatography, to yield the Boc-protected intermediate.

-

Step 2: Esterification

-

Causality: The carboxylic acid is converted to an ester to facilitate the final reduction step. An acid-catalyzed Fischer esterification using methanol is a common and effective method.

-

Procedure:

-

Dissolve the Boc-protected pyrazole-4-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Neutralize the acid, extract the product into an organic solvent, and concentrate to obtain the methyl ester.

-

Step 3: Reduction to the Primary Alcohol

-

Causality: A selective reducing agent is required to reduce the ester to the alcohol without affecting the Boc protecting group. Lithium borohydride (LiBH₄) is a suitable choice due to its milder nature compared to agents like lithium aluminum hydride (LAH).

-

Procedure:

-

Dissolve the methyl ester intermediate in anhydrous THF under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C and add lithium borohydride (typically 1.5 equivalents) in portions.

-

Stir the reaction until completion (monitored by TLC).

-

Carefully quench the reaction with water, extract the product, and purify by column chromatography to yield the final product.

-

Applications in Drug Discovery: A Versatile Synthetic Hub

The hydroxymethyl group on the pyrazole ring is a versatile functional handle that opens up numerous avenues for synthetic diversification, crucial for structure-activity relationship (SAR) studies.

Oxidation to the Aldehyde

The primary alcohol can be smoothly oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a valuable intermediate for:

-

Reductive Amination: To introduce a wide variety of amine functionalities.

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Other Carbonyl Chemistry: To build more complex molecular architectures.

Caption: Synthetic transformations of the aldehyde intermediate.

Conversion to Leaving Groups for Nucleophilic Substitution

The hydroxyl group can be readily converted into a good leaving group, such as a halide (via reaction with SOCl₂ or PBr₃) or a sulfonate ester (e.g., mesylate, tosylate). This transformation enables the introduction of various nucleophiles, including azides, cyanides, and thiols, further expanding the chemical space accessible from this intermediate.

Formation of Ethers and Esters

Direct etherification or esterification of the alcohol allows for the introduction of different alkyl or acyl groups. This is a common strategy in lead optimization to modulate properties such as solubility, lipophilicity, and metabolic stability.

Conclusion

Tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate stands out as a high-value, versatile intermediate in the synthesis of pyrazole-containing compounds for drug discovery. Its straightforward synthesis, coupled with the strategic placement of a protecting group and a reactive functional handle, provides a robust platform for the efficient generation of diverse molecular libraries. The detailed protocols and mechanistic insights presented in this guide are designed to equip medicinal chemists with the knowledge to effectively leverage this building block in the quest for novel therapeutic agents.

References

A comprehensive list of suppliers for tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate can be found through various chemical commerce platforms. For detailed synthetic procedures and characterization data, consulting primary chemical literature and reputable chemical supplier datasheets is recommended.

A Technical Guide to the Spectroscopic Characterization of 1-Boc-4-(hydroxymethyl)pyrazole

Introduction: The Architectural Versatility of a Key Synthetic Building Block

1-Boc-4-(hydroxymethyl)pyrazole, with the systematic IUPAC name tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyrazole core, a prevalent scaffold in numerous pharmaceuticals, functionalized with two key groups of orthogonal reactivity. The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, a robust protecting group that is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions.[1] At the 4-position, the hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters.[2] This dual functionality makes it a valuable building block for the synthesis of complex molecular architectures and for creating libraries of compounds for drug discovery.[1]

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—used for the structural elucidation and quality control of this compound. Understanding these spectroscopic signatures is paramount for researchers to confirm its identity, assess its purity, and monitor its transformations in synthetic pathways.

Molecular Structure and Spectroscopic Correlation

The structural integrity of 1-Boc-4-(hydroxymethyl)pyrazole is unequivocally established through a combination of spectroscopic techniques. NMR spectroscopy provides a detailed map of the hydrogen and carbon framework, while IR spectroscopy identifies the characteristic functional groups present in the molecule.

Caption: Molecular structure of 1-Boc-4-(hydroxymethyl)pyrazole with key atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides the most direct insight into the hydrogen environments within the molecule. For 1-Boc-4-(hydroxymethyl)pyrazole, the spectrum is characterized by several distinct, well-resolved signals, each corresponding to a unique set of protons.

Table 1: Summary of Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ (Boc) | ~1.58 | Singlet | 9H |

| -OH (Hydroxyl) | Variable (e.g., ~1.8-2.5) | Broad Singlet | 1H |

| -CH ₂OH (Methylene) | ~4.65 | Singlet | 2H |

| C5-H (Pyrazole Ring) | ~7.85 | Singlet | 1H |

| C3-H (Pyrazole Ring) | ~8.05 | Singlet | 1H |

Interpretation and Causality:

-

Boc Group (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal (singlet) in the upfield region (~1.58 ppm), which integrates to nine protons. Its significant integration value makes it a hallmark of the Boc protecting group.

-

Hydroxymethyl Group (-CH₂OH): The two methylene protons (-CH₂) are adjacent to an electron-withdrawing pyrazole ring and an oxygen atom, causing them to be deshielded and appear at a lower field (~4.65 ppm). As there are no adjacent protons to couple with, this signal appears as a singlet. The hydroxyl proton (-OH) signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature.

-

Pyrazole Ring Protons (C3-H and C5-H): The two protons on the pyrazole ring are in distinct chemical environments. The C3-H and C5-H protons are deshielded due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms and the Boc group. They appear as two distinct singlets in the aromatic region, typically between 7.5 and 8.5 ppm.[3] The proton at the C3 position is generally slightly more deshielded (~8.05 ppm) than the C5 proton (~7.85 ppm) due to the proximity and anisotropic effect of the carbonyl group in the Boc substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Table 2: Summary of Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ (Boc) | ~28.1 |

| -C H₂OH (Methylene) | ~57.5 |

| -C (CH₃)₃ (Boc, quaternary) | ~84.5 |

| C 4 (Pyrazole Ring) | ~120.1 |

| C 5 (Pyrazole Ring) | ~129.8 |

| C 3 (Pyrazole Ring) | ~141.5 |

| -C =O (Boc, carbonyl) | ~148.9 |

Interpretation and Causality:

-

Boc Group Carbons: The spectrum shows three distinct signals for the Boc group: the three equivalent methyl carbons (~28.1 ppm), the quaternary carbon (~84.5 ppm), and the carbonyl carbon, which is significantly deshielded and appears furthest downfield (~148.9 ppm).

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the methylene group appears around 57.5 ppm, shifted downfield by the attached oxygen atom.

-

Pyrazole Ring Carbons: The three carbons of the pyrazole ring are chemically distinct. C4, being substituted with the hydroxymethyl group, appears at approximately 120.1 ppm. The C3 and C5 carbons, bonded to nitrogen, resonate at lower fields (~141.5 ppm and ~129.8 ppm, respectively), consistent with values observed for similarly substituted pyrazoles.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1-Boc-4-(hydroxymethyl)pyrazole

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| C-H (Aliphatic) | C-H Stretch | 2980 - 2850 | Medium-Strong |

| Carbonyl (C=O) | C=O Stretch | ~1730 | Strong |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1450 | Medium |

| C-O (Alcohol) | C-O Stretch | ~1050 | Strong |

Interpretation and Causality:

-

O-H Stretch: A prominent, broad absorption band in the region of 3400-3200 cm⁻¹ is a definitive indicator of the hydroxyl group's O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding.

-

C=O Stretch: The presence of the Boc group is confirmed by a very strong and sharp absorption peak around 1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a carbamate.

-

C-H Stretches: Absorptions in the 2980-2850 cm⁻¹ range correspond to the C-H stretching vibrations of the tert-butyl and methylene groups.

-

Pyrazole Ring and C-O Stretches: The fingerprint region (below 1600 cm⁻¹) contains a series of bands corresponding to the C=N and C=C stretching vibrations of the pyrazole ring, as well as a strong C-O stretching band for the primary alcohol at approximately 1050 cm⁻¹.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-4-(hydroxymethyl)pyrazole.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse programs on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

ATR-FTIR Spectroscopy Protocol

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid 1-Boc-4-(hydroxymethyl)pyrazole sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of 1-Boc-4-(hydroxymethyl)pyrazole.

Caption: Workflow for the spectroscopic elucidation of 1-Boc-4-(hydroxymethyl)pyrazole.

Conclusion

The combination of NMR and IR spectroscopy provides a comprehensive and definitive characterization of 1-Boc-4-(hydroxymethyl)pyrazole. The ¹H and ¹³C NMR spectra precisely define the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key hydroxyl, carbamate, and pyrazole functional groups. The data and interpretations presented in this guide serve as an authoritative reference for researchers, enabling confident identification and utilization of this versatile synthetic intermediate.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

- Ghiușan, A. M., et al. (2024).

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

CP Lab Safety. (n.d.). tert-butyl 4-(hydroxymethyl)-1h-pyrazole-1-carboxylate, min 97%, 1 gram. Retrieved from [Link]

Sources

Physical and chemical properties of 1-Boc-4-(hydroxymethyl)pyrazole

An In-Depth Technical Guide to 1-Boc-4-(hydroxymethyl)pyrazole

Introduction: A Versatile Scaffold in Modern Chemistry

1-Boc-4-(hydroxymethyl)pyrazole, identified by its CAS Number 199003-22-0, is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1] Its structure is a unique convergence of three critical chemical motifs: a five-membered aromatic pyrazole ring, a tert-butoxycarbonyl (Boc) protecting group on a ring nitrogen, and a reactive hydroxymethyl substituent at the 4-position.[1] This strategic combination of functional groups makes it an exceptionally valuable building block, providing a stable yet selectively reactive platform for the construction of complex molecular architectures.[2]

The pyrazole core is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals, prized for its metabolic stability and ability to participate in hydrogen bonding.[3][4][5] The Boc group offers robust protection for the pyrazole nitrogen, directing reactions to other parts of the molecule and allowing for controlled deprotection under specific acidic conditions.[2] Simultaneously, the hydroxymethyl group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, reactivity, and applications of this important synthetic intermediate.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties and spectroscopic signature is fundamental to its application in research and synthesis.

Physicochemical Properties

The key physical and identifying properties of 1-Boc-4-(hydroxymethyl)pyrazole are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate | [1] |

| CAS Number | 199003-22-0 | [1][2] |

| Molecular Formula | C₉H₁₄N₂O₃ | [1] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Colorless to Yellow Sticky Oil to Semi-Solid | [6] |

| Boiling Point | 320.3 ± 34.0 °C (Predicted at 760 Torr) | [6] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted at 20 °C) | [6] |

| Storage | Sealed in a dry environment, refrigerated (2 to 8 °C) | [6] |

Spectroscopic Analysis for Structural Elucidation

The structure of 1-Boc-4-(hydroxymethyl)pyrazole is unequivocally confirmed through a combination of spectroscopic techniques, primarily NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for each type of proton. The nine equivalent protons of the bulky tert-butoxycarbonyl (Boc) group typically appear as a prominent, sharp singlet. The methylene protons of the hydroxymethyl group and the two distinct protons on the pyrazole ring appear in their characteristic regions.[2][7]

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| -C(CH₃)₃ (Boc) | ~1.5 | Singlet |

| -CH₂OH (Methylene) | ~4.5 | Singlet (or Dublet if coupled) |

| -CH₂OH (Hydroxyl) | Variable (Broad) | Broad Singlet |

| C3-H & C5-H (Pyrazole Ring) | ~7.5 - 8.5 | Singlets |

-

¹³C NMR Spectroscopy : The carbon spectrum complements the proton data, showing distinct signals for the quaternary carbons of the Boc group, the methylene carbon, and the carbons of the pyrazole ring. The chemical shifts are influenced by the electronic environment of each carbon atom.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (Broad) | 3200 - 3600 |

| Boc Group (C=O) | Carbonyl Stretch | ~1700 - 1725 |

| Alkyl C-H | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C-N Stretch | ~1290 |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum can also offer structural insights.[7]

PART 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Boc-4-(hydroxymethyl)pyrazole stems from the distinct and controllable reactivity of its three main components: the Boc-protected pyrazole, the pyrazole core itself, and the hydroxymethyl group.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its function here is critical.[2]

-

Nitrogen Protection : It protects the N1 position of the pyrazole ring from participating in unwanted side reactions, thereby directing reactivity to other sites.[2]

-

Stability : The Boc group imparts stability to the pyrazole ring during various synthetic manipulations.[2]

-

Controlled Deprotection : A key advantage is its lability under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), which cleanly removes the group to regenerate the N-H bond, enabling subsequent functionalization at the nitrogen atom.[2] This controlled removal is essential in multi-step syntheses.

Caption: Boc group removal under acidic conditions.

Reactivity of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile functional handle that can undergo several important transformations.

-

Oxidation Reactions : The hydroxymethyl group can be selectively oxidized.

-

Partial Oxidation : Using mild oxidizing agents, it can be converted to the corresponding aldehyde, 1-Boc-4-formylpyrazole, a key intermediate for further C-C bond-forming reactions.[2]

-

Complete Oxidation : Stronger oxidation conditions yield the carboxylic acid, 1-Boc-pyrazolecarboxylic acid, which is a precursor for amides and esters.[2]

-

-

Nucleophilic Substitution : The hydroxyl moiety can be activated (e.g., converted to a tosylate or mesylate) to become a good leaving group, facilitating nucleophilic substitution reactions to form ethers, esters, and other derivatives.[2]

Orthogonal Reactivity: The Key to Its Power

A defining feature of 1-Boc-4-(hydroxymethyl)pyrazole is its orthogonal reactivity . This means that the hydroxymethyl group and the Boc-protected nitrogen can be modified independently of each other using different reaction conditions.[2] A chemist can first perform reactions on the alcohol, then deprotect the nitrogen and carry out a second, different reaction. This stepwise, controlled approach is invaluable for building molecular diversity and synthesizing complex target molecules.[2]

Caption: Orthogonal synthesis pathways available.

PART 3: Synthesis and Applications

Synthetic Methodologies

The synthesis of 1-Boc-4-(hydroxymethyl)pyrazole can be achieved through various routes. A common strategy involves the functionalization of a pre-formed pyrazole ring. For instance, a pyrazole-4-carboxylate can be reduced to the primary alcohol, followed by the protection of the ring nitrogen with di-tert-butyl dicarbonate ((Boc)₂O).[2] Alternatively, cyclocondensation reactions using appropriately substituted 1,3-dicarbonyl compounds and hydrazines can be employed to construct the pyrazole core.[9]

Core Applications

The unique structural attributes of 1-Boc-4-(hydroxymethyl)pyrazole make it a high-value intermediate in several areas of scientific research.

-

Drug Discovery : The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in drugs for inflammation, cancer, and infectious diseases.[1][5] This compound serves as an ideal starting material for creating libraries of novel pyrazole derivatives for screening against various biological targets.[1] It can also be used as a bioisostere to replace other functional groups in known drugs to improve properties like potency or metabolic stability.[1]

-

Organic Synthesis : Beyond drug discovery, it is a versatile building block for synthesizing complex organic molecules where a functionalized pyrazole moiety is required.[1][2] Its predictable and orthogonal reactivity allows for its incorporation into intricate multi-step synthetic sequences.

-

Material Science : The pyrazole ring and the hydroxymethyl group can be utilized in the design and synthesis of functional polymers with tailored properties for applications in sensors, drug delivery systems, or organic electronics.[1]

PART 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 1-Boc-4-(hydroxymethyl)pyrazole.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[10][12] Avoid direct contact with skin and eyes.[12][13] Wash hands thoroughly after handling.[10][11]

-

Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term stability, refrigeration (2 to 8 °C) is recommended.[6]

-

First Aid :

-

Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][11]

-

Skin : Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[10][11]

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[10][13]

-

Conclusion

1-Boc-4-(hydroxymethyl)pyrazole is more than just a chemical compound; it is a testament to the power of strategic molecular design. By combining a stable heterocyclic core with orthogonally reactive functional groups, it provides chemists with a reliable and versatile tool for innovation. Its established role in the synthesis of complex molecules, particularly in the pursuit of new therapeutic agents, ensures its continued importance in both academic and industrial research laboratories. The principles of protection, selective activation, and controlled functionalization embodied by this molecule are central to the art and science of modern organic chemistry.

References

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

-

Farghaly, T. A., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Available at: [Link]

-

Fares, M., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

CAS Common Chemistry. (n.d.). Trimethylaluminum. Available at: [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

-

PharmaTutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

OUCI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

-

PubChem - NIH. (n.d.). Pyrazole | C3H4N2 | CID 1048. Available at: [Link]

-

PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Available at: [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Available at: [Link]

-

SpectraBase. (n.d.). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

Sources

- 1. Buy 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 [smolecule.com]

- 2. 1-Boc-4-(hydroxymethyl)pyrazole | 199003-22-0 | Benchchem [benchchem.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. biosynth.com [biosynth.com]

- 13. fishersci.com [fishersci.com]

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to form key interactions with biological targets have cemented its status as a "privileged scaffold."[3][4] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action across major therapeutic areas including anti-inflammatory, anticancer, and central nervous system (CNS) applications. We will explore the structure-activity relationships that govern their potency and selectivity, present detailed, field-proven experimental protocols for their biological evaluation, and conclude with a look at the future trajectory of this remarkable heterocyclic core in drug discovery.

The Pyrazole Core: A Profile of a Privileged Scaffold

The utility of the pyrazole ring in drug design stems from its distinct structural and electronic properties. It is an aromatic system with six π-electrons, making it chemically stable.[3] The two nitrogen atoms offer unique opportunities for hydrogen bonding, acting as both donors (the NH group) and acceptors (the lone pair on the sp2 nitrogen).[3] This dual-functionality is critical for anchoring ligands within protein active sites.

Furthermore, the pyrazole ring is a versatile synthetic handle. Substitutions can be readily made at multiple positions (typically N1, C3, C4, and C5), allowing for precise modulation of a compound's steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.[5]

Diagram 1: The Pyrazole Scaffold and Points of Diversification

This diagram illustrates the core pyrazole structure and highlights the key positions (R1-R4) where chemical substitutions are commonly made to modulate biological activity.

Caption: General structure of the pyrazole ring highlighting key substitution points.

Key Therapeutic Areas and Mechanisms of Action

The versatility of the pyrazole scaffold is demonstrated by its successful application across a wide range of therapeutic targets.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[6][7]

-

The Causality of Selectivity: The COX enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[7] COX-2, however, is typically induced at sites of inflammation.[7][8] Traditional NSAIDs inhibit both isoforms, leading to the risk of gastrointestinal side effects.[9] The design of pyrazole-based selective COX-2 inhibitors, such as Celecoxib , was a landmark achievement. The diaryl-substituted pyrazole structure of Celecoxib, with its sulfonamide side chain, fits into a larger, more flexible binding pocket present in COX-2 but not COX-1, thereby achieving selective inhibition.[7][8][10] This structural specificity allows for potent anti-inflammatory effects while minimizing gastrointestinal toxicity.[7]

Diagram 2: Simplified COX-2 Inhibition Pathway

This diagram illustrates how pyrazole-based COX-2 inhibitors block the inflammatory cascade.

Caption: Mechanism of action for pyrazole-based selective COX-2 inhibitors.

Anticancer Activity: Targeting Protein Kinases

The pyrazole scaffold is a key component in numerous small-molecule protein kinase inhibitors used in oncology.[3] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[11]

-

Mechanism of Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors. They mimic the adenine portion of ATP and occupy its binding pocket in the kinase active site. The strategic placement of substituents on the pyrazole ring allows for specific interactions with amino acid residues in the kinase hinge region and other parts of the active site, leading to high potency and selectivity against targets like EGFR, VEGFR-2, and CDKs.[12][13] For example, some pyrazole-thiourea derivatives have shown potent EGFR inhibitory activity, with IC50 values in the nanomolar range, comparable to the standard drug erlotinib.[9]

Table 1: Examples of Pyrazole Derivatives as Anticancer Agents

| Compound Class | Target Kinase | Example Activity | Reference |

| Pyrazole-thiourea | EGFR | Compound C5 IC50 = 0.07 µM | [9] |

| Indole-pyrazole | CDK2 | IC50 = 0.074 µM | [12] |

| Pyrazole carbaldehyde | PI3 Kinase | IC50 = 0.25 µM (MCF-7 cells) | [12] |

Central Nervous System (CNS) Applications

Pyrazole derivatives have also been developed to target receptors and enzymes within the CNS.

-

Cannabinoid Receptor Antagonism: The anti-obesity drug Rimonabant is a pyrazole derivative that acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[4][14] These receptors, located in the brain and peripheral tissues, are involved in regulating appetite and energy metabolism.[14] By blocking CB1 receptors, Rimonabant was designed to decrease appetite and improve metabolic parameters.[4] Structure-activity relationship (SAR) studies have shown that specific substitutions are critical for potent CB1 antagonism, including a para-substituted phenyl ring at the C5 position and a carboxamido group at the C3 position of the pyrazole ring.[15][16]

-

Phosphodiesterase (PDE) Inhibition: Sildenafil , a well-known treatment for erectile dysfunction, features a fused pyrazolopyrimidinone core. It acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5][17] PDE5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[18] By inhibiting PDE5, sildenafil allows cGMP levels to remain elevated, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[17][19]

Experimental Workflows for Bioactivity Assessment

The evaluation of novel pyrazole derivatives requires robust and validated experimental protocols. As a self-validating system, every assay must include appropriate positive, negative, and vehicle controls to ensure data integrity.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a method for determining the IC50 values of test compounds against COX-1 and COX-2, allowing for the assessment of potency and selectivity.

-

Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is detected by a fluorometric probe that reacts with the intermediate product.[20] The fluorescence intensity is directly proportional to COX activity.

-

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Fluorometric Probe (e.g., OxiRed™)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Indomethacin (non-selective COX inhibitor, positive control)

-

Test compounds dissolved in DMSO

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes on ice and prepare working solutions of the substrate and cofactor immediately before use.[21][22]

-

Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Add 10 µL of each concentration to the appropriate wells of the 96-well plate.

-

Controls:

-

Reaction Mix: Prepare a master reaction mix containing assay buffer, COX probe, and cofactor. Add 80 µL of this mix to each well.

-

Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the background control.

-

Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzymes.[23]

-

Initiate Reaction: Add 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Measurement: Immediately begin measuring fluorescence in kinetic mode at 25°C for 5-10 minutes.[22]

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the slope of the background control from all other wells.

-

Calculate the percent inhibition for each compound concentration relative to the enzyme control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).

-

-

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of pyrazole derivatives on cancer cell lines.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product. The amount of formazan, quantified spectrophotometrically after solubilization, is proportional to the number of living cells.[6]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Test compounds dissolved in DMSO

-

Doxorubicin or another standard cytotoxic agent (positive control)

-

96-well flat-bottom tissue culture plates

-

Microplate reader (absorbance at 570 nm)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds. Include a vehicle control (medium with DMSO, typically <0.5%) and an untreated control.[18]

-

Incubation: Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.[6]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15 minutes.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[19]

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.

-

Plot percent viability versus log[compound concentration] and use non-linear regression to determine the IC50 value.

-

-

Diagram 3: General Workflow for Kinase Inhibitor Screening

This diagram outlines the typical high-throughput screening process for identifying and characterizing pyrazole-based kinase inhibitors.

Caption: A high-level experimental workflow for screening pyrazole kinase inhibitors.

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery.[5] Future research will likely focus on several key areas:

-

Novel Target Classes: Exploring the application of pyrazole derivatives against new and challenging targets, including those involved in neurodegenerative diseases and metabolic disorders.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which may offer superior efficacy for complex diseases like cancer and Alzheimer's.

-

Covalent Inhibitors: Developing pyrazole derivatives that can form a covalent bond with their target protein, leading to prolonged duration of action and increased potency.

-

PROTACs and Molecular Glues: Incorporating the pyrazole scaffold into novel modalities like Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation rather than just inhibition.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved December 12, 2025, from [Link]

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). Retrieved December 12, 2025, from [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved December 12, 2025, from [Link]

-

What is the mechanism of action of Sildenafil (Viagra)? - Dr.Oracle. (2025, March 5). Retrieved December 12, 2025, from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Retrieved December 12, 2025, from [Link]

-

Sildenafil - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

Celecoxib - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved December 12, 2025, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). Retrieved December 12, 2025, from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (n.d.). Retrieved December 12, 2025, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]

-

What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17). Retrieved December 12, 2025, from [Link]

-

A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.). Retrieved December 12, 2025, from [Link]

-

Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved December 12, 2025, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved December 12, 2025, from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.). Retrieved December 12, 2025, from [Link]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - Semantic Scholar. (n.d.). Retrieved December 12, 2025, from [Link]

-

Viagra (sildenafil): Side effects, dosage, how long it lasts, and more - Medical News Today. (n.d.). Retrieved December 12, 2025, from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved December 12, 2025, from [Link]

-

A review on biological activity of pyrazole contain pyrimidine derivatives. (2024, December 6). Retrieved December 12, 2025, from [Link]

-

Ligand Based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Retrieved December 12, 2025, from [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved December 12, 2025, from [Link]

-

The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (2024, July 16). Retrieved December 12, 2025, from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1). Retrieved December 12, 2025, from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (n.d.). Retrieved December 12, 2025, from [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (2019, June 1). Retrieved December 12, 2025, from [Link]

-

Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Retrieved December 12, 2025, from [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease - Bentham Science Publisher. (2025, March 11). Retrieved December 12, 2025, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. content.abcam.com [content.abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. promega.com [promega.com]

An In-depth Technical Guide to the Strategic Role of the Boc Protecting Group in Pyrazole Synthesis

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The synthesis of highly substituted and functionally complex pyrazoles is often a significant challenge, primarily due to the presence of two reactive nitrogen atoms within the five-membered ring. This guide provides a comprehensive examination of the tert-butoxycarbonyl (Boc) protecting group's pivotal role in navigating these synthetic challenges. We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore its strategic application in controlling regioselectivity, and detail its integration into orthogonal protection schemes for the synthesis of advanced pyrazole intermediates. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pyrazole-containing molecules.

Introduction: The Pyrazole Scaffold and the Imperative for Protection

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is prevalent in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various kinase inhibitors used in oncology.[1] The synthetic utility of pyrazoles stems from the reactivity of their nitrogen and carbon atoms, which allows for extensive functionalization.

However, the very feature that makes pyrazoles attractive—the two nitrogen atoms—also presents a fundamental synthetic hurdle: regioselectivity.[2][3] Unsymmetric pyrazoles exist as tautomers, and reactions such as N-alkylation or N-acylation often yield a mixture of N1 and N2 substituted regioisomers, which can be difficult to separate and lead to reduced yields of the desired product.[2][4]

To overcome this, chemists employ protecting group strategies. A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of subsequent reactions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[5] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and nitrogen heterocycles, and its application in pyrazole chemistry is a testament to its versatility and reliability.[6]

The Strategic Value of Boc in Pyrazole Synthesis

The selection of the Boc group is not merely for masking a reactive site; it is a strategic decision that enables precise molecular engineering. Its value is rooted in several key principles:

-

Regiochemical Control: The bulky tert-butyl group of the Boc moiety provides significant steric hindrance. Once attached to one of the pyrazole nitrogens, it effectively blocks that position, directing subsequent electrophilic attack (e.g., alkylation, acylation) to the remaining, sterically accessible nitrogen atom. This is a cornerstone strategy for achieving regiochemically pure N-substituted pyrazoles.[7]

-